An In-depth Technical Guide to the Chemical Properties and Biological Activities of 3,4-(Methylenedioxy)benzyl Isothiocyanate
An In-depth Technical Guide to the Chemical Properties and Biological Activities of 3,4-(Methylenedioxy)benzyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-(Methylenedioxy)benzyl isothiocyanate, also known as 5-(isothiocyanatomethyl)-1,3-benzodioxole, is an aromatic isothiocyanate characterized by the presence of a methylenedioxy functional group on the benzene ring. Isothiocyanates are a class of naturally occurring compounds found in cruciferous vegetables and are of significant interest to the scientific community due to their potential therapeutic properties, particularly in the realm of cancer chemoprevention and therapy. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 3,4-(methylenedioxy)benzyl isothiocyanate, with a focus on its potential relevance to drug development. While specific experimental data for this particular derivative is limited in some areas, this guide draws upon information from closely related compounds to provide a thorough understanding.
Chemical Properties
The fundamental chemical and physical properties of 3,4-(methylenedioxy)benzyl isothiocyanate are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 4430-47-1 | [1] |
| Molecular Formula | C₉H₇NO₂S | [1] |
| Molecular Weight | 193.22 g/mol | [1] |
| Appearance | Pungent liquid | [2] |
| Density | 1.32 g/cm³ | [] |
| Boiling Point | 139-140 °C at 1 mmHg | [2] |
| Melting Point | 57 °C (for the related 1,3-Benzodioxol-5-yl isothiocyanate) | [] |
| Refractive Index | 1.615 | [2] |
| Solubility | Hydrolyzes in water | [2] |
| Stability | Moisture sensitive; should be stored in a cool, dry, and well-ventilated place away from moisture, alcohols, and amines. | [2] |
Synonyms:
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5-(Isothiocyanatomethyl)-1,3-benzodioxole
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Piperonyl isothiocyanate
Synthesis
A detailed experimental protocol for the synthesis of 3,4-(methylenedioxy)benzyl isothiocyanate can be adapted from established methods for the preparation of isothiocyanates from primary amines. A common route involves the reaction of the corresponding amine, piperonylamine (3,4-(methylenedioxy)benzylamine), with a thiocarbonylating agent. A two-step, one-pot synthesis starting from 2H-1,3-benzodioxole-5-carbonitrile provides a viable pathway.[4]
Experimental Protocol: Synthesis from 2H-1,3-benzodioxole-5-carbonitrile [4]
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Reduction of the Nitrile: 2H-1,3-benzodioxole-5-carbonitrile (1.73 g, 11.75 mmol) in diethyl ether (15 ml) is added portion-wise to a mixture of lithium aluminium hydride (0.525 g, 13.8 mmol) in diethyl ether (15 ml). The mixture is refluxed for 2 hours. After cooling, the reaction is carefully quenched with water, followed by the addition of 15% aqueous sodium hydroxide, and then extracted with water. The organic phase is dried and evaporated to yield the crude piperonylamine.
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Formation of the Isothiocyanate: The crude piperonylamine (1.0 g, 6.6 mmol) and pyridine (1.43 ml, 17.6 mmol) are dissolved in dichloromethane (5.0 ml). This solution is added dropwise to an ice-cooled mixture of triphosgene (0.801 g, 2.7 mmol) in dichloromethane (5.0 ml). The reaction mixture is stirred for 1 hour and then partitioned between cold 0.5 M sulfuric acid and dichloromethane. The organic phase is separated, dried over an anhydrous salt like sodium sulfate, and the solvent is evaporated to yield the crude 5-(isothiocyanatomethyl)-1,3-benzodioxole. Further purification can be achieved by column chromatography.
Caption: Synthetic workflow for 3,4-(methylenedioxy)benzyl isothiocyanate.
Spectral Characterization (Predicted)
¹H NMR (Predicted):
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Aromatic Protons: Signals in the aromatic region (δ 6.7-6.9 ppm) corresponding to the three protons on the benzene ring.
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Methylenedioxy Protons: A characteristic singlet at approximately δ 5.9-6.0 ppm for the -O-CH₂-O- group.
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Benzylic Protons: A singlet for the -CH₂-NCS protons, expected to be in the range of δ 4.5-4.8 ppm.
¹³C NMR (Predicted):
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Isothiocyanate Carbon (-N=C=S): A signal in the range of δ 130-140 ppm. This signal can sometimes be broad.
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Aromatic Carbons: Signals in the aromatic region (δ 108-148 ppm).
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Methylenedioxy Carbon: A signal around δ 101 ppm.
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Benzylic Carbon: A signal for the -CH₂-NCS carbon at approximately δ 48-50 ppm.
Infrared (IR) Spectroscopy (Predicted):
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Isothiocyanate Stretch (-N=C=S): A strong, characteristic sharp absorption band in the region of 2050-2150 cm⁻¹.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region.
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C-O-C Stretch (Methylenedioxy): Strong absorptions in the 1030-1250 cm⁻¹ region.
Mass Spectrometry (Predicted):
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Molecular Ion Peak (M⁺): Expected at m/z = 193.
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Major Fragmentation Pathways: Loss of the isothiocyanate group (-NCS), and fragmentation of the methylenedioxybenzyl moiety. A prominent peak at m/z 135 corresponding to the methylenedioxybenzyl cation is expected.
Biological Activities and Signaling Pathways (Based on Benzyl Isothiocyanate)
Extensive research on benzyl isothiocyanate (BITC), the parent compound lacking the methylenedioxy group, has revealed a wide range of anticancer activities. It is plausible that 3,4-(methylenedioxy)benzyl isothiocyanate shares some of these biological effects. The primary mechanisms of action attributed to BITC include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through the modulation of various signaling pathways.
Apoptosis Induction
BITC is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is often initiated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
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Intrinsic Pathway: BITC has been shown to induce apoptosis by generating reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[5] This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c and subsequent activation of caspases-9 and -3.[5]
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Extrinsic Pathway: BITC can also trigger apoptosis through the upregulation of death receptors such as DR4 and DR5, leading to the activation of caspase-8 and the downstream caspase cascade.[5]
Caption: BITC-induced apoptosis signaling pathways.
Modulation of Key Signaling Pathways
BITC has been demonstrated to interfere with several critical signaling pathways that are often dysregulated in cancer.
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PI3K/Akt/FOXO Pathway: BITC can suppress the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a crucial mediator of cell survival and proliferation.[6][7] Inhibition of this pathway leads to the activation of Forkhead box O (FOXO) transcription factors, which in turn upregulate pro-apoptotic proteins like Bim.[6]
Caption: Inhibition of the PI3K/Akt pathway by BITC.
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MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is also modulated by BITC. Activation of JNK and p38, and inhibition of ERK, have been linked to BITC-induced apoptosis and cell cycle arrest.[8][9]
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Wnt/β-catenin Pathway: BITC has been shown to suppress the Wnt/β-catenin signaling pathway, which is implicated in cancer cell proliferation and metastasis. This involves the upregulation of glycogen synthase kinase-3β (GSK-3β) and adenomatous polyposis coli (APC) proteins, leading to the downregulation of β-catenin.[10]
Conclusion
3,4-(Methylenedioxy)benzyl isothiocyanate is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. Based on the extensive research conducted on the closely related benzyl isothiocyanate, it is hypothesized that the introduction of the methylenedioxy group may modulate its biological activity, potentially enhancing its efficacy or altering its pharmacokinetic profile. Future research should focus on the specific synthesis, comprehensive spectral characterization, and in-depth biological evaluation of 3,4-(methylenedioxy)benzyl isothiocyanate to elucidate its precise mechanisms of action and to assess its therapeutic potential. The information provided in this guide serves as a foundational resource for researchers embarking on the study of this promising compound.
References
- 1. tandf.figshare.com [tandf.figshare.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 4. Piperonylamine synthesis - chemicalbook [chemicalbook.com]
- 5. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pancreatic tumor suppression by benzyl isothiocyanate is associated with inhibition of PI3K/AKT/FOXO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzyl isothiocyanate (BITC) inhibits migration and invasion of human colon cancer HT29 cells by inhibiting matrix metalloproteinase-2/-9 and urokinase plasminogen (uPA) through PKC and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
